molecular formula C16H16ClNO2 B15015351 Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl- CAS No. 339262-28-1

Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl-

Cat. No.: B15015351
CAS No.: 339262-28-1
M. Wt: 289.75 g/mol
InChI Key: INVPJWYPXJPVHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl- is a complex organic compound with a unique structure that includes a phenol group, a chloro substituent, and a methoxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl- typically involves multiple steps. One common method includes the condensation reaction between 4-chloro-2,6-dimethylphenol and 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imino group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-chloro-2-methyl-: Similar structure but lacks the imino and methoxy groups.

    2-Chloro-4-methylphenol: Another related compound with a simpler structure.

Uniqueness

Phenol, 4-chloro-2-[[(4-methoxyphenyl)imino]methyl]-3,5-dimethyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

339262-28-1

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

4-chloro-2-[(4-methoxyphenyl)iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C16H16ClNO2/c1-10-8-15(19)14(11(2)16(10)17)9-18-12-4-6-13(20-3)7-5-12/h4-9,19H,1-3H3

InChI Key

INVPJWYPXJPVHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC=C(C=C2)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.